N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18(19(26)23-14-1-2-15-16(9-14)28-12-27-15)22-10-13-3-7-24(8-4-13)17-11-20-5-6-21-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJDZGJHPOPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Synthesis of the Pyrazine Intermediate: Pyrazine derivatives can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The benzodioxole and pyrazine intermediates are coupled using a piperidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on various cell lines, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 941955-90-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may modulate pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.
Anticancer Properties
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human leukemia cell lines such as K562 and U937. The IC₅₀ values for these cell lines were found to be in the range of 10 to 30 µM, indicating moderate to strong antiproliferative effects.
Vasorelaxant Activity
In addition to its anticancer properties, the compound has exhibited vasorelaxant activity. This effect is particularly notable in studies involving isolated rat aorta, where it demonstrated a dose-dependent relaxation response. The underlying mechanism appears to involve the modulation of calcium channels and nitric oxide pathways.
Study 1: Antileukemic Activity
A study published in PubMed evaluated the efficacy of various derivatives of benzodioxole compounds against leukemia cell lines. The findings indicated that this compound exhibited comparable efficacy to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of this compound. It was tested for its ability to induce bradycardia and vasorelaxation in vitro. Results showed that it significantly reduced heart rate and induced vasodilation in isolated heart preparations, supporting its potential use in treating cardiovascular diseases .
Comparison with Similar Compounds
Research Findings and Limitations
While direct comparative data (e.g., IC₅₀ values, crystallographic binding modes) for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:
- QODs: Demonstrated moderate falcipain-2 inhibition (IC₅₀ ~1–10 μM in vitro) with selectivity over cathepsins . The tetrahydroquinoline group may contribute to off-target effects due to planar aromaticity.
- ICDs : Showed stronger inhibition (IC₅₀ <1 μM) but poorer metabolic profiles in preclinical models .
- Target Compound : Computational studies (e.g., molecular dynamics) could predict enhanced target engagement due to the pyrazine ring’s hydrogen-bonding capacity and the piperidine’s basic nitrogen, though experimental validation is required.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) improve reaction efficiency but may require post-synthesis purification .
- Catalysts : Triethylamine or DBU enhances coupling yields by scavenging HCl .
- Temperature : Elevated temperatures (>80°C) accelerate reactions but risk side products (e.g., racemization or decomposition) .
Q. Yield Optimization :
- Purity Monitoring : Use HPLC (>95% purity threshold) and NMR to confirm intermediate integrity .
- Scalability : Batch processes with slow reagent addition reduce exothermic side reactions .
How do structural features of this compound influence its biological activity, and what methodologies validate target interactions?
Advanced Research Focus
The compound’s benzodioxole and pyrazinyl-piperidine groups confer dual functionality:
Q. Validation Methods :
- Molecular Docking : Predict binding affinities to targets like 5-HT receptors or PDE inhibitors .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD values) with immobilized targets .
- In Vivo Models : Mouse studies (e.g., 50 mg/kg doses) assess cognitive enhancement or anti-inflammatory effects .
Q. Contradictions in Data :
- Solubility vs. Bioavailability : Despite moderate aqueous solubility (logP ~2.5), in vivo efficacy may vary due to transporter-mediated uptake .
- Off-Target Effects : Pyrazine’s redox activity may generate false positives in antioxidant assays; use ROS-specific probes (e.g., DCFH-DA) to confirm .
How can researchers resolve contradictions in reported solubility and stability data for this compound?
Advanced Research Focus
Discrepancies in solubility/stability often arise from:
- pH Dependency : The compound’s amide bonds hydrolyze under acidic (pH <3) or basic (pH >10) conditions, altering solubility .
- Crystallinity : Amorphous vs. crystalline forms impact dissolution rates; characterize via XRPD .
Q. Methodological Solutions :
- Forced Degradation Studies : Expose to heat (40–60°C), light, and humidity to identify degradation pathways .
- HPLC-MS : Detect hydrolyzed byproducts (e.g., free benzodioxole or piperidine fragments) .
- Co-Solvent Systems : Use DMSO/PEG mixtures to enhance solubility without destabilizing the core structure .
What strategies are effective for optimizing enantiomeric purity during synthesis?
Advanced Research Focus
The compound’s stereochemistry (e.g., chiral piperidine centers) affects biological activity. Key strategies include:
- Chiral Catalysts : Use (R)-CBS-oxazaborolidine to induce asymmetric synthesis during piperidine functionalization .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% purity .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves enantiomeric excess (ee) .
Q. Data-Driven Optimization :
- Circular Dichroism (CD) : Monitors ee during reaction progression .
- Kinetic Resolution : Adjust reaction time to favor the desired enantiomer’s formation rate .
How can researchers design experiments to assess this compound’s pharmacokinetic (PK) profile?
Advanced Research Focus
Key Parameters :
- Absorption : Caco-2 cell assays predict intestinal permeability .
- Metabolism : Liver microsome studies identify CYP450-mediated oxidation sites (e.g., piperidine N-dealkylation) .
- Excretion : Radiolabeled tracer studies (³H or ¹⁴C) quantify renal vs. fecal clearance .
Q. In Silico Tools :
- PBPK Modeling : Predicts tissue distribution using logP, pKa, and protein binding data .
- Metabolite ID : LC-HRMS detects phase I/II metabolites (e.g., glucuronidation of benzodioxole) .
Q. Contradictions :
- Species Variability : Mouse vs. human liver metabolism may over/underestimate clearance rates; use humanized models .
What analytical techniques are critical for characterizing this compound’s solid-state forms?
Q. Basic Research Focus
- XRPD : Differentiates polymorphs (e.g., Form I vs. II) via distinct diffraction patterns .
- DSC/TGA : Identifies melting points, hydrate formation, and thermal stability .
- Raman Spectroscopy : Detects subtle conformational changes in crystalline lattices .
Q. Advanced Applications :
- Synchrotron XRD : Resolves ambiguous crystal structures with atomic-level precision .
How do structural modifications of the pyrazine or benzodioxole moieties affect biological activity?
Q. Advanced Research Focus
- Pyrazine Substitutions :
- Benzodioxole Modifications :
- Methoxy groups increase serotonin receptor affinity but may induce hepatotoxicity .
Q. Validation Methods :
- SAR Studies : Synthesize analogs (e.g., pyrazine → pyridine) and compare IC₅₀ values .
- Crystallography : Resolve co-crystal structures with targets to guide rational design .
What computational methods predict this compound’s ADMET properties?
Q. Basic Research Focus
- QSAR Models : Relate molecular descriptors (e.g., logP, PSA) to absorption and toxicity .
- Molecular Dynamics (MD) : Simulates membrane permeability and target binding kinetics .
Q. Advanced Tools :
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for proposed analogs .
- Machine Learning : Trains on datasets of similar compounds to predict CYP inhibition .
How can researchers reconcile conflicting bioactivity data from different assay platforms?
Q. Advanced Research Focus
- Assay-Specific Artifacts :
- Fluorescence interference (e.g., autofluorescence of benzodioxole) in high-throughput screens; use luminescence-based assays .
- Serum protein binding in cell-based assays alters free drug concentrations; measure unbound fractions via ultrafiltration .
Q. Validation Protocols :
- Orthogonal Assays : Confirm hits using SPR (binding) and functional assays (e.g., cAMP modulation) .
- Dose-Response Curves : Ensure consistent Hill slopes across platforms to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
